3,6,9-Trichloroacridine
Overview
Description
3,6,9-Trichloroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad spectrum of biological activities and industrial applications. The molecular formula of this compound is C13H6Cl3N, and it is characterized by the presence of three chlorine atoms at positions 3, 6, and 9 on the acridine ring .
Preparation Methods
The synthesis of 3,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as hydrochloric acid or sulfuric acid, followed by a cyclization step to produce acridone . The chlorination of acridine can be achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions .
Chemical Reactions Analysis
3,6,9-Trichloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Intercalation: Acridine derivatives, including this compound, can intercalate into DNA, affecting its structure and function.
Scientific Research Applications
3,6,9-Trichloroacridine has several scientific research applications:
Biology: The compound’s ability to intercalate into DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Mechanism of Action
The mechanism of action of 3,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
3,6,9-Trichloroacridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent used in wound antiseptics.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
These compounds share the acridine core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of acridine derivatives in various applications .
Properties
IUPAC Name |
3,6,9-trichloroacridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKPYOJTYOIQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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